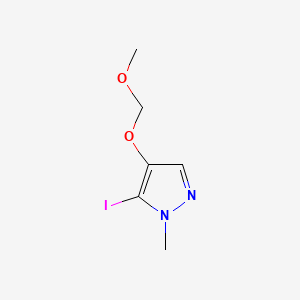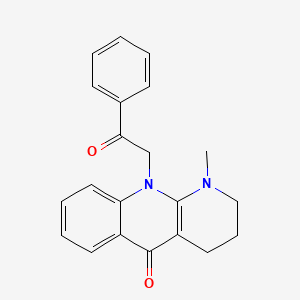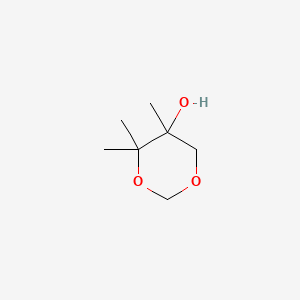![molecular formula C14H26N4O2 B13933581 N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide] CAS No. 58977-86-9](/img/structure/B13933581.png)
N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Hexane-1,6-diylbis[3-amino-2-butenamide]: is a chemical compound with the molecular formula C14H26N4O2 and a molar mass of 282.38 g/mol . This compound is characterized by its unique structure, which includes a hexane backbone with amino and butenamide functional groups. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Hexane-1,6-diylbis[3-amino-2-butenamide] typically involves the reaction of hexane-1,6-diamine with 3-amino-2-butenamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of N,N’-Hexane-1,6-diylbis[3-amino-2-butenamide] follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to maintain the reaction conditions. The product is then purified through crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: N,N’-Hexane-1,6-diylbis[3-amino-2-butenamide] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperature: 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperature: 0-25°C.
Substitution: Various halides or nucleophiles; temperature: 50-100°C.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
N,N’-Hexane-1,6-diylbis[3-amino-2-butenamide] is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Hexane-1,6-diylbis[3-amino-2-butenamide] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
- N,N’-Hexane-1,6-diylbis[3-amino-2-propenamide]
- N,N’-Hexane-1,6-diylbis[3-amino-2-butanamide]
- N,N’-Hexane-1,6-diylbis[3-amino-2-pentenamide]
Comparison: N,N’-Hexane-1,6-diylbis[3-amino-2-butenamide] is unique due to its specific functional groups and structural configuration, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, making it suitable for specific applications in research and industry .
Properties
CAS No. |
58977-86-9 |
|---|---|
Molecular Formula |
C14H26N4O2 |
Molecular Weight |
282.38 g/mol |
IUPAC Name |
3-amino-N-[6-(3-aminobut-2-enoylamino)hexyl]but-2-enamide |
InChI |
InChI=1S/C14H26N4O2/c1-11(15)9-13(19)17-7-5-3-4-6-8-18-14(20)10-12(2)16/h9-10H,3-8,15-16H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
HDPYRTBZPKBYOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NCCCCCCNC(=O)C=C(C)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13933499.png)
![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13933500.png)
![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)




![Ethyl 3-bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13933527.png)






